4-ethyl-N-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methyl]cyclohexan-1-amine
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Overview
Description
4-ethyl-N-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methyl]cyclohexan-1-amine is a complex organic compound that features a cyclohexane ring substituted with an ethyl group and an amine group The compound also contains a carbazole moiety, which is a tricyclic aromatic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methyl]cyclohexan-1-amine typically involves multiple steps:
Formation of the Carbazole Moiety: The carbazole ring system can be synthesized via the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine in the presence of an acid catalyst.
Coupling Reactions: The final step involves coupling the carbazole moiety with the substituted cyclohexane ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methyl]cyclohexan-1-amine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclohexane ring or the carbazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting neurological disorders due to the presence of the carbazole moiety.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its aromatic system.
Biological Studies: It can be used as a probe in studying biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 4-ethyl-N-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methyl]cyclohexan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with neurotransmitter receptors in the brain, potentially modulating their activity.
Pathways Involved: It may influence signaling pathways related to neuroprotection and neuroplasticity, making it a potential candidate for treating neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
1H-Carbazole, 2,3,4,9-tetrahydro-: This compound shares the carbazole moiety but lacks the substituted cyclohexane ring.
4-ethyl-5-isopropyl-3-methyloctane: This compound has a similar aliphatic structure but lacks the aromatic carbazole moiety.
Uniqueness
4-ethyl-N-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methyl]cyclohexan-1-amine is unique due to its combination of an aromatic carbazole moiety and a substituted cyclohexane ring
Properties
IUPAC Name |
4-ethyl-N-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methyl]cyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2/c1-3-16-8-10-18(11-9-16)23-14-17-5-4-6-19-20-13-15(2)7-12-21(20)24-22(17)19/h7,12-13,16-18,23-24H,3-6,8-11,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSXJBNJKMRRBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NCC2CCCC3=C2NC4=C3C=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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